molecular formula C11H15NO2 B14250974 N-[1-(4-methoxyphenyl)butylidene]hydroxylamine CAS No. 423115-90-6

N-[1-(4-methoxyphenyl)butylidene]hydroxylamine

Cat. No.: B14250974
CAS No.: 423115-90-6
M. Wt: 193.24 g/mol
InChI Key: GVAYHXYGYSLCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-methoxyphenyl)butylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group and a butylidene moiety linked to a hydroxylamine functional group. Its molecular structure provides it with distinct chemical properties that make it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)butylidene]hydroxylamine typically involves the condensation reaction between 4-methoxybenzaldehyde and butylamine, followed by the addition of hydroxylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Condensation Reaction: 4-methoxybenzaldehyde reacts with butylamine in the presence of an acid catalyst to form an imine intermediate.

    Addition of Hydroxylamine: The imine intermediate is then treated with hydroxylamine to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)butylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Production of amines or hydroxylamines.

    Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-methoxyphenyl)butylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)butylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its hydroxylamine group can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the methoxyphenyl group can interact with biological membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine
  • N-[1-(4-methoxyphenyl)methylidene]hydroxylamine
  • N-[1-(4-methoxyphenyl)propylidene]hydroxylamine

Uniqueness

N-[1-(4-methoxyphenyl)butylidene]hydroxylamine is unique due to its specific butylidene moiety, which imparts distinct chemical properties compared to its analogs

Properties

CAS No.

423115-90-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)butylidene]hydroxylamine

InChI

InChI=1S/C11H15NO2/c1-3-4-11(12-13)9-5-7-10(14-2)8-6-9/h5-8,13H,3-4H2,1-2H3

InChI Key

GVAYHXYGYSLCPC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NO)C1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.